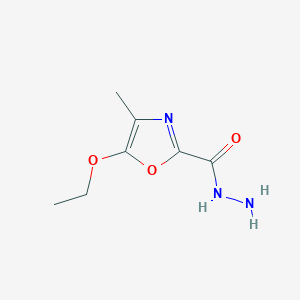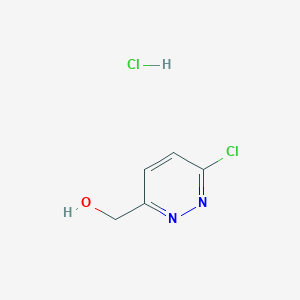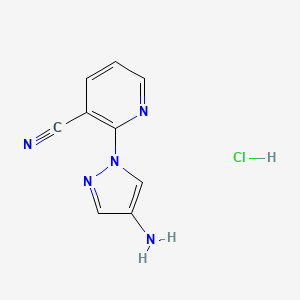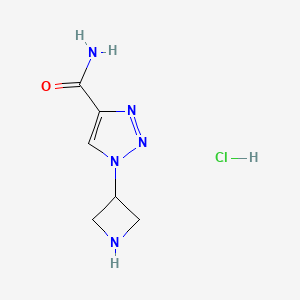![molecular formula C13H25ClN2O2 B1379276 tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride CAS No. 1153767-91-9](/img/structure/B1379276.png)
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Descripción general
Descripción
Tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (TBDC) is an organic compound that has been used in a variety of laboratory experiments and research applications. TBDC is a cyclic compound that has a structure similar to that of an amino acid, making it an ideal candidate for use in synthetic organic chemistry and medicinal chemistry studies. TBDC has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and biocatalysis. TBDC has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
Overview
The specific compound tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride has limited direct mentions in the literature based on the current search. However, scientific research often explores compounds with similar structures or functional groups for various applications, including organic synthesis, environmental remediation, and material science. Below are highlights from research involving related compounds that shed light on the potential research applications and methodologies that could be relevant to tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Environmental Remediation
A study on the decomposition of methyl tert-butyl ether (MTBE) using radio frequency (RF) plasma reactors demonstrates the potential for applying similar technology to related compounds. This method could be relevant for environmental remediation efforts involving tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, especially in the context of pollutant degradation in water or air (Hsieh et al., 2011).
Polymer Science
The chemical recycling of poly(ethylene terephthalate) (PET) highlights the use of various chemical processes to recover and repurpose valuable monomers. Research into similar processes could involve tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride as a potential reactant or catalyst in polymer synthesis or recycling, emphasizing sustainability in material science (Karayannidis & Achilias, 2007).
Synthetic Organic Chemistry
The synthesis of N-heterocycles via sulfinimines using tert-butanesulfinamide illustrates the strategic use of tert-butyl groups in facilitating stereocontrolled organic reactions. This methodology could be adapted or inspire similar research involving tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, particularly in the synthesis of complex organic molecules or pharmaceutical intermediates (Philip et al., 2020).
Propiedades
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNFQFBKPYPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)




![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)